molecular formula C17H19NO3S B5748500 1-(4-Phenoxyphenyl)sulfonylpiperidine

1-(4-Phenoxyphenyl)sulfonylpiperidine

Cat. No.: B5748500
M. Wt: 317.4 g/mol
InChI Key: JMJYFJSMFLWAKM-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)sulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a phenoxyphenyl group and a sulfonyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-(4-Phenoxyphenyl)sulfonylpiperidine typically involves several steps, including the formation of the piperidine ring and the introduction of the phenoxyphenyl and sulfonyl groups. One common synthetic route involves the reaction of 4-phenoxybenzenesulfonyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Phenoxyphenyl)sulfonylpiperidine has found applications in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Phenoxyphenyl)sulfonylpiperidine can be compared with other piperidine derivatives, such as:

    Methyl 1-[(4-phenoxyphenyl)sulfonyl]piperidine-4-carboxylate: This compound has a similar structure but includes a carboxylate group, which may alter its chemical properties and applications.

    Piperidine: The parent compound, piperidine, is a simpler structure and serves as a building block for many derivatives, including this compound.

    Other substituted piperidines: Various piperidine derivatives with different substituents on the ring or attached groups can exhibit different chemical and biological properties, making them suitable for diverse applications.

Properties

IUPAC Name

1-(4-phenoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-22(20,18-13-5-2-6-14-18)17-11-9-16(10-12-17)21-15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJYFJSMFLWAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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